3-Methyl-2-(pentyloxy)cyclopent-2-enone
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Overview
Description
3-Methyl-2-(pentyloxy)cyclopent-2-enone is an organic compound with the molecular formula C11H18O2 It is a cyclopentenone derivative, characterized by a methyl group at the 3-position and a pentyloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pentyloxy)cyclopent-2-enone typically involves the alkylation of 3-methylcyclopent-2-en-1-one with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pentyloxy)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pentyloxy group, leading to the formation of different ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Ethers, esters
Scientific Research Applications
3-Methyl-2-(pentyloxy)cyclopent-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pentyloxy)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(2-pentenyl)cyclopent-2-en-1-one:
3-Methyl-2-cyclopenten-1-one: Lacks the pentyloxy group, making it less hydrophobic and altering its reactivity.
Uniqueness
3-Methyl-2-(pentyloxy)cyclopent-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyloxy group enhances its hydrophobicity and influences its reactivity in various chemical reactions .
Properties
CAS No. |
68922-13-4 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-methyl-2-pentoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-8-13-11-9(2)6-7-10(11)12/h3-8H2,1-2H3 |
InChI Key |
YZNBCHMWGPMYIS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(CCC1=O)C |
Canonical SMILES |
CCCCCOC1=C(CCC1=O)C |
68922-13-4 | |
Origin of Product |
United States |
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